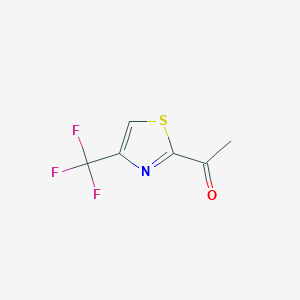
1-(4-(Trifluorométhyl)thiazol-2-YL)éthanone
Vue d'ensemble
Description
1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, also known as TFTE, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 91°C, a flash point of 20°C, and a density of 1.07 g/mL. It is soluble in water, acetone, and ethanol, and is used as a solvent in various laboratory experiments. TFTE is a useful reagent for various organic synthesis reactions, and has been studied for its potential applications in the production of new drugs and materials.
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du thiazole ont été rapportés comme présentant une activité antibactérienne significative . Par exemple, des dérivés du thiazole 2,4-disubstitués ont été synthétisés et criblés pour leurs activités antimicrobiennes in vitro contre diverses souches bactériennes telles que Bacillus subtilis et Escherichia coli .
Activité antifongique
Les composés thiazoliques présentent également des propriétés antifongiques. Ils ont été testés contre des champignons comme Candida albicans et Aspergillus niger, montrant des résultats prometteurs .
Activité anti-inflammatoire
Les dérivés du thiazole ont été trouvés comme possédant des propriétés anti-inflammatoires . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments anti-inflammatoires.
Activité antitumorale
Les composés thiazoliques ont montré un potentiel dans le traitement du cancer. Ils ont été trouvés comme présentant des propriétés antitumorales, ce qui en fait un axe de recherche dans le domaine de l'oncologie .
Activité antidiabétique
Les dérivés du thiazole ont été rapportés comme présentant des propriétés antidiabétiques . Cela suggère qu'ils pourraient être utilisés dans le développement de nouveaux traitements pour le diabète.
Activité antioxydante
Les composés thiazoliques ont été trouvés comme possédant des propriétés antioxydantes . Cela signifie qu'ils pourraient potentiellement être utilisés dans la prévention des maladies causées par le stress oxydatif.
Activité antivirale
Les dérivés du thiazole ont été rapportés comme présentant des propriétés antivirales . Cela suggère des applications potentielles dans le traitement des infections virales.
Activité hépatoprotectrice
Les composés thiazoliques ont été trouvés comme présentant des activités hépatoprotectrices . Cela suggère qu'ils pourraient être utilisés dans le traitement des maladies du foie.
Mécanisme D'action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They are known to interact with various biological targets, including enzymes and receptors, leading to diverse therapeutic effects .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone.
Result of Action
As mentioned earlier, some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Analyse Biochimique
Biochemical Properties
1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone plays a significant role in biochemical reactions due to its thiazole ring structure. The thiazole ring is known for its aromaticity and reactive positions, which allow it to participate in various biochemical pathways. This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity. For instance, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, thiazole compounds can inhibit or activate enzymes, affecting biochemical pathways and cellular functions .
Cellular Effects
1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone has been observed to impact various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone, have shown potential cytotoxic activity against tumor cells, leading to cell death . These compounds can also modulate the expression of genes involved in cell proliferation, apoptosis, and other cellular processes .
Molecular Mechanism
The molecular mechanism of action of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring structure allows the compound to bind to specific sites on enzymes and proteins, altering their activity. For example, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, these compounds can inhibit or activate enzymes, affecting biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their stability may be affected by factors such as temperature and pH . Long-term exposure to these compounds can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as cytotoxic activity against tumor cells . At higher doses, it may cause toxic or adverse effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors. The thiazole ring structure allows the compound to participate in oxidation, reduction, and other biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and function .
Subcellular Localization
1-(4-(Trifluoromethyl)thiazol-2-YL)ethanone exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NOS/c1-3(11)5-10-4(2-12-5)6(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGMVWKKEMAJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CS1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246105 | |
| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1060815-96-4 | |
| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[4-(trifluoromethyl)-2-thiazolyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-bromo-N-[2-(diethylamino)ethyl]butanamide](/img/structure/B1452228.png)
![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)

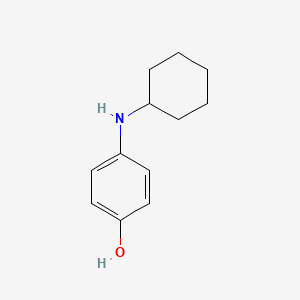
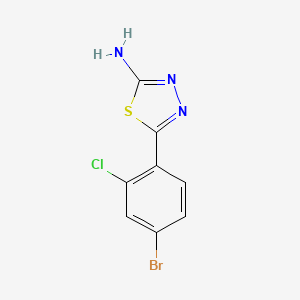
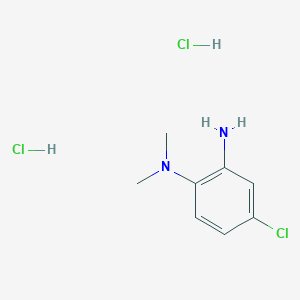
![2-{[(4-Chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1452239.png)
![2-[(2-Methylpropyl)amino]acetamide hydrochloride](/img/structure/B1452242.png)
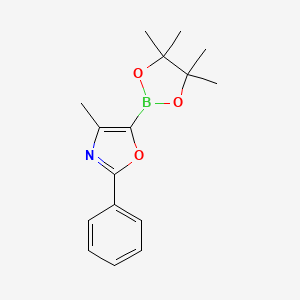
![2-[(2-Naphthyloxy)methyl]piperidine](/img/structure/B1452245.png)
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)
![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)
